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Abstract

IPN60090 dihydrochloride, also known as IACS-6274, is a potent, selective, and orally
bioavailable small-molecule inhibitor of glutaminase-1 (GLS1). Dysregulated cellular
metabolism is a recognized hallmark of cancer, with many tumors exhibiting a strong
dependence on glutamine for survival and proliferation. By targeting GLS1, the first and rate-
limiting enzyme in the glutaminolysis pathway, IPN60090 represents a promising therapeutic
strategy for a range of solid tumors. This technical guide provides a comprehensive overview of
IPN60090, including its mechanism of action, preclinical and clinical data, and detailed
experimental protocols to aid in its evaluation for solid tumor research.

Introduction: Targeting Cancer Metabolism with
IPN60090

Cancer cells undergo metabolic reprogramming to sustain their rapid growth and proliferation.
One of the key metabolic pathways often hijacked by tumors is glutaminolysis, the process of
converting glutamine into glutamate and other key intermediates.[1] These intermediates fuel
the tricarboxylic acid (TCA) cycle, support nucleotide and amino acid biosynthesis, and
contribute to redox homeostasis through the production of glutathione.[1]
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Glutaminase-1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of
glutamine to glutamate.[2][3] Its expression is frequently upregulated in various cancers and is
associated with poor prognosis.[4] IPN60090 is a novel, potent, and selective inhibitor of GLS1,
developed by The University of Texas MD Anderson Cancer Center's Therapeutics Discovery
division in collaboration with Ipsen Biopharmaceuticals.[5][6] Preclinical and early clinical
studies have demonstrated its potential as a targeted therapy for solid tumors, particularly
those with specific molecular vulnerabilities.[5][7]

Mechanism of Action

IPN60090 selectively inhibits the kidney-type glutaminase (GLS1), with no significant activity
against the liver-type isoform (GLS2).[2] By blocking the conversion of glutamine to glutamate,
IPN60090 disrupts downstream metabolic pathways essential for cancer cell survival. This
leads to a depletion of TCA cycle intermediates, reduced glutathione levels, and increased
oxidative stress, ultimately inducing cell cycle arrest and apoptosis in glutamine-dependent
cancer cells.[1][8]

Signaling Pathway of GLS1 Inhibition by IPN60090
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Caption: Mechanism of action of IPN60090 in cancer cells.

Biomarkers for Patient Selection

Preclinical and clinical studies have identified key biomarkers that predict sensitivity to

IPN60090, enabling a targeted therapeutic approach.

© 2025 BenchChem. All rights reserved.

3/12 Tech Support


https://www.benchchem.com/product/b8118261?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o KEAP1/NFE2L2 Mutations: Mutations in the Kelch-like ECH-associated protein 1 (KEAP1)
and Nuclear factor erythroid 2-related factor 2 (NFE2L2 or NRF2) genes are found in a
subset of non-small cell lung cancers (NSCLC) and are associated with resistance to
standard therapies, including immune checkpoint inhibitors.[4][5] These mutations lead to
constitutive activation of NRF2, a transcription factor that regulates the cellular antioxidant
response. This creates a heightened dependence on glutamine for glutathione synthesis,
making these tumors particularly vulnerable to GLS1 inhibition.[5]

o Low Asparagine Synthetase (ASNS) Expression: In ovarian and other cancers, low
expression of asparagine synthetase (ASNS) has been identified as a predictive biomarker
for IPN60090 sensitivity.[4][5] ASNS catalyzes the synthesis of asparagine from aspartate
and glutamine. Cells with low ASNS expression are more reliant on glutamine metabolism for
survival, and therefore more susceptible to the effects of GLS1 inhibition.

Preclinical Data
In Vitro Activity

IPN60090 has demonstrated potent and selective inhibition of GLS1 and significant anti-
proliferative activity in various cancer cell lines.

Parameter Value Cell Line | Assay Reference

Purified recombinant
GLS1 IC50 31 nM human GLS1 (GAC [2]

isoform)

Purified recombinant
GLS2 IC50 >50,000 nM [2]
human GLS2

A549 Cell Proliferation
150 26 nM A549 (NSCLC) [2]

In Vivo Efficacy

Preclinical studies in xenograft models have shown the anti-tumor activity of IPN60090.
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Tumor Growth

Animal Model Treatment o Reference
Inhibition
IPN60090 (100 mg/kg,
NSCLC Xenograft 28% (monotherapy) [8]
p.o., BID)
IPN60090 (100 85% (combination
NSCLC Xenograft [8]
mg/kg) + TAK228 therapy)
Pharmacokinetics

IPN60090 exhibits excellent pharmacokinetic properties in preclinical species, supporting its
oral administration.

. Referenc
Species Dose Cmax t1/2 F% CL
e
10 mg/kg 4.1
Mouse 19 uM 1 hour 89% ] [2][8]
(p.0.) mL/min/kg

Clinical Data

A first-in-human, biomarker-driven Phase | clinical trial (NCT03894540) has evaluated the
safety, tolerability, and preliminary efficacy of IPN60090 (IACS-6274) in patients with advanced
solid tumors harboring specific molecular alterations.[7][9]

Study Design and Patient Population

o Design: Phase I, open-label, dose-escalation and dose-expansion study.

» Patient Population: Patients with advanced solid tumors, including ovarian cancer, NSCLC,
melanoma, and others, with molecular alterations such as KEAP1/NFE2L2 mutations or low
ASNS expression.[7][10]

Efficacy
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Endpoint Result Reference

Recommended Phase Il Dose

180 mg twice dail 71[10
(RP2D) g y [7][10]

Stable Disease in 17 of 20
Best Overall Response ) [71[11]
evaluable patients

Disease Control Rate at 12
60% [7][10][11]
weeks

Durable Stable Disease (>6 ] )
Observed in 6 patients [71[11]
months)

Durable stable disease was observed in patients with ASNS-low ovarian cancer, melanoma
resistant to anti-PD-1 therapy, NF1-mutant leiomyosarcoma, and STK11-mutant NSCLC.[7][11]

Safety and Tolerability

IPN60090 was generally well-tolerated at the RP2D.

e Most Common Treatment-Related Adverse Events (Grade 1-2): Transient photophobia and
photopsia.[7]

o Grade 3-4 Toxicities (mainly at higher doses): Reversible nausea, hypokalemia,
hypertension, acute renal failure, and posterior reversible encephalopathy syndrome
(PRES), all of which fully resolved.[7]

Experimental Protocols
In Vitro GLS1 Enzyme Inhibition Assay (Coupled-
Enzyme Assay)

This protocol describes a common method to determine the IC50 of a GLS1 inhibitor.

Workflow for In Vitro GLS1 Inhibition Assay
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Prepare Reagents:
- Assay Buffer
- Recombinant GLS1
- L-Glutamine (Substrate)
- IPN60090 (Inhibitor)
- Coupled Enzyme System (e.g., GDH, NAD+)

'

Plate Preparation:
- Add IPN60090 serial dilutions to 384-well plate

(Add GLS1 enzyme to Wells)
Gre-incubate inhibitor and enzyme)

Enitiate reaction by adding L-Glutamin(a

Incubate at 37°C

G\dd detection reagents)

Glleasure signal (e.g., fluorescence or absorbanceD

Data Analysis:
- Calculate % inhibition
- Determine IC50

Click to download full resolution via product page

Caption: Workflow for a coupled-enzyme GLS1 inhibition assay.
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Materials:

Recombinant human GLS1 (GAC isoform)

e L-Glutamine

o IPN60090 dihydrochloride

e Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 250 uM EDTA, 0.12 mM Triton-X 100)
e Coupled enzyme system (e.g., Glutamate Dehydrogenase, NAD+)

o 384-well black, non-binding plates

» Plate reader

Procedure:

Prepare serial dilutions of IPN60090 in assay buffer.

e Add a small volume (e.g., 2 pL) of the diluted inhibitor or vehicle control to the wells of the
384-well plate.

e Add the recombinant GLS1 enzyme to each well.

e Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
« Initiate the enzymatic reaction by adding L-glutamine.

 Incubate the plate at 37°C for a defined period.

o Add the components of the coupled enzyme system. The glutamate produced by GLS1 will
be converted by glutamate dehydrogenase, leading to a measurable change in NAD(P)H
absorbance or a fluorescent signal.

» Read the plate on a compatible plate reader.

o Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value
using a suitable curve-fitting software.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b8118261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Proliferation Assay

Materials:

o Cancer cell line of interest (e.g., A549)

o Complete cell culture medium

o IPN60090 dihydrochloride

o 96-well cell culture plates

o Cell viability reagent (e.g., MTT, CellTiter-Glo®)
» Plate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with a serial dilution of IPN60090 or vehicle control.

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell viability reagent according to the manufacturer's instructions.

Measure the signal (absorbance or luminescence) using a plate reader.

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of IPN60090 in
a xenograft mouse model.

Workflow for In Vivo Xenograft Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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